2-(Trifluoromethyl)benzoyl chloride

Overview

Description

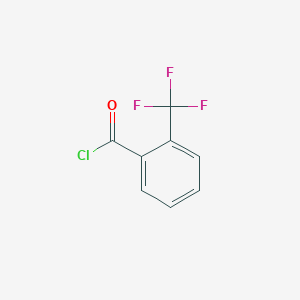

2-(Trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H4ClF3O and a molecular weight of 208.565 g/mol . It is also known by other names such as o-Trifluoromethylbenzoyl chloride and α,α,α-trifluoro-o-toluoyl chloride . This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis as an acylating agent .

Preparation Methods

The synthesis of 2-(Trifluoromethyl)benzoyl chloride typically involves the reaction of 2-trifluoromethylbenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours . The crude product is then purified by distillation under reduced pressure to obtain the final product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-(Trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-trifluoromethylbenzoic acid.

Reduction: It can be reduced to 2-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and reducing agents . The major products formed from these reactions are amides, esters, and alcohols .

Scientific Research Applications

Organic Synthesis

2-(Trifluoromethyl)benzoyl chloride is widely used as an acylating agent in organic synthesis. It can introduce the trifluoromethyl group into various substrates, which is significant for enhancing the biological activity and lipophilicity of the resulting compounds. This makes it a valuable intermediate for synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound serves as a key building block in the synthesis of various pharmaceutical agents. The trifluoromethyl group is known to influence pharmacokinetics and pharmacodynamics, making it a desirable feature in drug design. For instance, it has been utilized in the synthesis of anti-inflammatory and anti-cancer drugs, where the introduction of this group can significantly improve efficacy and selectivity.

Agrochemical Applications

In agrochemicals, this compound is employed to synthesize herbicides and fungicides. The incorporation of trifluoromethyl groups often enhances the potency and stability of these compounds, leading to improved agricultural outcomes.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents by facilitating the formation of key intermediates that exhibit enhanced activity against cancer cells. The trifluoromethyl group was found to significantly increase the compounds' binding affinity to target proteins involved in cancer progression.

Case Study 2: Development of Herbicides

Research highlighted the role of this compound in developing new herbicides that target specific plant enzymes. The introduction of the trifluoromethyl moiety was crucial for improving selectivity and reducing phytotoxicity towards non-target plants, thereby enhancing crop safety.

Data Table: Comparison of Applications

| Application Area | Description | Impact |

|---|---|---|

| Organic Synthesis | Used as an acylating agent to introduce trifluoromethyl groups | Enhances reactivity and product diversity |

| Pharmaceuticals | Key intermediate for drug synthesis | Improves efficacy and selectivity |

| Agrochemicals | Synthesis of herbicides and fungicides | Increases potency and stability |

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules . The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

2-(Trifluoromethyl)benzoyl chloride can be compared with other benzoyl chlorides and trifluoromethyl-substituted compounds:

Benzoyl Chloride: Unlike benzoyl chloride, this compound has a trifluoromethyl group that increases its reactivity and alters its physical properties.

3-(Trifluoromethyl)benzoyl Chloride: This compound has the trifluoromethyl group in the meta position, which affects its reactivity and applications differently compared to the ortho-substituted this compound.

Similar compounds include benzoyl chloride, 3-(trifluoromethyl)benzoyl chloride, and other trifluoromethyl-substituted benzoyl chlorides .

Biological Activity

2-(Trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C₈H₄ClF₃O. It is characterized by the presence of a trifluoromethyl group attached to a benzoyl chloride moiety, which significantly influences its chemical reactivity and biological interactions. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Weight : 202.57 g/mol

- Boiling Point : Approximately 168°C

- Density : 1.5 g/cm³

- Appearance : Colorless liquid

- Reactivity : Sensitive to moisture, releases hydrochloric acid upon reaction with water, and is classified as a lachrymator.

The biological activity of this compound primarily stems from its function as an acylating agent. It reacts with nucleophiles to form covalent bonds, which can modify biomolecules such as proteins and nucleic acids. This modification can alter the structure and function of these biomolecules, leading to various biological effects .

Medicinal Chemistry

Due to its unique structure, this compound has garnered interest in medicinal chemistry for several applications:

- Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways.

- Modification of Biomolecules : The compound is utilized in research to modify proteins and other biomolecules, aiding in the study of biological processes and potential therapeutic applications.

Case Studies

- Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives synthesized using this compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Protein Interaction Studies : In studies aimed at understanding protein interactions, this compound was shown to effectively modify target proteins through acylation reactions. This modification can potentially enhance or inhibit protein function, making it a valuable tool for biochemical research .

Safety and Handling

Given its corrosive nature and potential health hazards (irritation to skin, eyes, and respiratory tract), strict safety precautions must be observed when handling this compound:

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2-(Trifluoromethyl)benzoyl chloride from precursor acids?

The compound is typically synthesized via acylation of 2-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is conducted under anhydrous conditions, often in dichloromethane or toluene, with reflux for 4–6 hours. Post-reaction, excess reagents are removed under reduced pressure, and the product is purified via vacuum distillation (84–85°C at 16 mmHg) .

Q. How should researchers handle and store this compound to ensure safety and stability?

The compound is moisture-sensitive and corrosive. Store under an inert atmosphere (argon/nitrogen) at room temperature. Use sealed glass containers and avoid contact with water, as it hydrolyzes to release HCl and toxic gases. Personal protective equipment (PPE), including nitrile gloves, goggles, and a lab coat, is mandatory. Work in a fume hood to mitigate inhalation risks .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Key methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight (208.57 g/mol) and detect impurities.

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation (e.g., trifluoromethyl peak at ~120–125 ppm in ¹³C NMR).

- Refractometry : Verify refractive index (n²⁰/D = 1.479) and density (1.416 g/mL at 25°C) .

Advanced Research Questions

Q. What catalytic systems are effective for cross-coupling reactions involving this compound in heterocyclic synthesis?

Cu(I)/TMEDA (tetramethylethylenediamine) catalytic systems enable cross-coupling with primary amines to synthesize 2-(trifluoromethyl)benzimidazoles. Reaction conditions: 80–100°C in DMF, 12–24 hours. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates. Ligands like 1,10-phenanthroline improve yields (up to 85%) by facilitating oxidative addition .

Q. How can researchers resolve contradictions in reported physical properties, such as boiling points?

Discrepancies in boiling points (e.g., 84–85°C at 16 mmHg vs. 147.5°C at 760 mmHg) arise from variations in pressure during measurement. Always report pressure conditions and purity levels. Use vacuum distillation for purification, and validate purity via GC-MS or Karl Fischer titration for moisture content .

Q. What strategies optimize the yield of 2-(Trifluoromethyl)benzamide derivatives using this compound as an intermediate?

Key steps:

- Controlled Aminolysis : React with amines (e.g., aryl/alkyl amines) in dry THF at 0–5°C to minimize side reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Workup : Quench excess acyl chloride with ice-cold water, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/EtOAc) .

Properties

IUPAC Name |

2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIUWSYTQJLIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185130 | |

| Record name | alpha,alpha,alpha-Trifluoro-o-toluoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-94-7 | |

| Record name | 2-(Trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 312-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha-Trifluoro-o-toluoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-o-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01D0B64EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.